2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide

Catalog No.
S8216238
CAS No.
M.F
C10H12Cl2N2O
M. Wt
247.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide

Product Name

2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide

IUPAC Name

2-amino-N-[(2,5-dichlorophenyl)methyl]-N-methylacetamide

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

InChI

InChI=1S/C10H12Cl2N2O/c1-14(10(15)5-13)6-7-4-8(11)2-3-9(7)12/h2-4H,5-6,13H2,1H3

InChI Key

DQRAZZBVUJWJOZ-UHFFFAOYSA-N

SMILES

CN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)CN

Canonical SMILES

CN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)CN

2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide is an organic compound characterized by its distinct molecular structure, which includes an amino group, a dichlorobenzyl moiety, and an N-methyl-acetamide backbone. Its molecular formula is C₁₀H₁₂Cl₂N₂O, with a molecular weight of 247.12 g/mol. This compound features two chlorine atoms on the benzyl ring, contributing to its unique chemical properties and potential biological activities. The presence of the N-methyl group enhances its solubility and reactivity, making it a subject of interest in both chemical and biological research .

, including:

  • Oxidation: The amino group may be oxidized to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to produce amines or other reduced derivatives.
  • Substitution: The dichlorobenzyl group is capable of undergoing nucleophilic substitution reactions.

These reactions are significant for exploring the compound's reactivity and potential applications in synthetic organic chemistry.

Research indicates that 2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The dichlorobenzyl substitution pattern may enhance its interaction with biological targets, potentially leading to therapeutic applications. Studies are ongoing to better understand its safety profile and efficacy in various biological contexts.

The synthesis of 2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide typically involves the reaction of 2,5-dichlorobenzylamine with N-methylacetamide. This reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions (0°C to 25°C) to optimize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency and product consistency .

General Reaction Scheme

The general reaction can be represented as follows:

The compound has several applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Ongoing research explores its potential as a therapeutic agent due to its unique chemical structure.
  • Industry: It is utilized in the production of specialty chemicals and materials .

Interaction studies involving 2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide focus on its binding affinity with specific biological targets. These studies are crucial for understanding the compound's therapeutic potential and safety profile. The interactions may involve enzymes or receptors that modulate biological pathways, leading to various effects depending on the context of use.

Several compounds share structural similarities with 2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide. Here are notable examples:

Compound NameCAS NumberKey Features
2-Amino-N-(3-fluoro-benzyl)-acetamide864273-31-4Contains a fluorine atom
2-Amino-N-(3-methyl-benzyl)-acetamide938336-81-3Methyl substitution on benzene
2-Amino-N-(3-nitro-benzyl)-acetamideNot availableNitro group instead of chlorine
N-(3,4-Dichlorobenzyl)-N-methylglycinamide1183598-36-8Different amine structure

The uniqueness of 2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide lies in its specific dichlorobenzyl substitution pattern, which may confer distinct biological properties compared to other derivatives. The presence of two chlorine atoms could enhance its lipophilicity and influence interactions with biological membranes.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

246.0326684 g/mol

Monoisotopic Mass

246.0326684 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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